L-Serine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- is a peptide compound composed of the amino acids L-serine, glycyl, L-tyrosyl, and L-tryptophyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycyl, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated for the addition of L-tyrosyl and L-tryptophyl.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Serine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tyrosyl residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Serine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- has various scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of biosensors and as a component in biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Serine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the tyrosyl residues may interact with tyrosine kinases, influencing phosphorylation events and downstream signaling pathways. The tryptophyl residue may interact with serotonin receptors, affecting neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-serine: A dipeptide composed of glycine and L-serine.
L-Serine, glycyl-L-tyrosyl-L-tyrosyl-: A similar peptide lacking the tryptophyl residue.
L-Serine, glycyl-L-tyrosyl-: A shorter peptide with only one tyrosyl residue.
Uniqueness
L-Serine, glycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of both tyrosyl and tryptophyl residues allows for diverse interactions with molecular targets, making it a valuable compound for research and therapeutic development.
Eigenschaften
CAS-Nummer |
532401-92-6 |
---|---|
Molekularformel |
C34H38N6O9 |
Molekulargewicht |
674.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H38N6O9/c35-16-30(44)37-26(13-19-5-9-22(42)10-6-19)31(45)38-27(14-20-7-11-23(43)12-8-20)32(46)39-28(33(47)40-29(18-41)34(48)49)15-21-17-36-25-4-2-1-3-24(21)25/h1-12,17,26-29,36,41-43H,13-16,18,35H2,(H,37,44)(H,38,45)(H,39,46)(H,40,47)(H,48,49)/t26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
NLWWJJQOTBCUJH-DZUOILHNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CN |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.